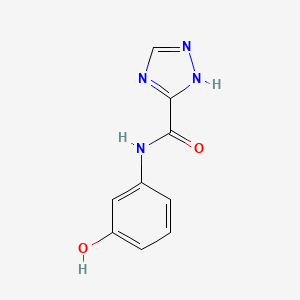![molecular formula C18H15FN2O3 B5867992 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In
Aplicaciones Científicas De Investigación
2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has a variety of biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important mechanism in cancer growth, as tumors require a blood supply to grow and spread. Additionally, this compound has been shown to modulate the immune system, leading to increased immune surveillance and tumor cell killing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is its potency against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. Additionally, this compound has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One area of interest is in the development of novel formulations to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of cancer, with the ultimate goal of moving towards clinical trials in humans.
Conclusion:
In conclusion, 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is a promising compound with potential therapeutic applications in the treatment of cancer. Its potent antiproliferative activity, ability to inhibit angiogenesis, and modulation of the immune system make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and to overcome its limitations in terms of solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the reaction of 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Propiedades
IUPAC Name |
2-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-13-8-6-12(7-9-13)17-10-14(24-21-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCFCACEFJILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)


![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)